molecular formula C32H33FN2O2 B10862642 11-(4-fluorophenyl)-10-hexanoyl-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-fluorophenyl)-10-hexanoyl-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10862642
M. Wt: 496.6 g/mol
InChI Key: WXEAZZFEJONOEK-UHFFFAOYSA-N
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Description

11-(4-fluorophenyl)-10-hexanoyl-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepin-1-ones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the fluorophenyl, hexanoyl, and methyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-fluorophenyl)-10-hexanoyl-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

11-(4-fluorophenyl)-10-hexanoyl-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and hexanoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorobenzene derivatives, hexanoyl chloride, methyl iodide, phenylboronic acid, palladium catalyst.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various substituents at the phenyl or hexanoyl groups.

Scientific Research Applications

11-(4-fluorophenyl)-10-hexanoyl-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-(4-fluorophenyl)-10-hexanoyl-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(4-fluorophenyl)-10-hexanoyl-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C32H33FN2O2

Molecular Weight

496.6 g/mol

IUPAC Name

6-(4-fluorophenyl)-5-hexanoyl-3-methyl-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H33FN2O2/c1-3-4-6-11-30(37)35-28-18-21(2)12-17-26(28)34-27-19-24(22-9-7-5-8-10-22)20-29(36)31(27)32(35)23-13-15-25(33)16-14-23/h5,7-10,12-18,24,32,34H,3-4,6,11,19-20H2,1-2H3

InChI Key

WXEAZZFEJONOEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=C1C=C(C=C4)C)C5=CC=C(C=C5)F

Origin of Product

United States

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